molecular formula C13H13IN2S B14495749 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione CAS No. 65533-99-5

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione

Cat. No.: B14495749
CAS No.: 65533-99-5
M. Wt: 356.23 g/mol
InChI Key: XDWKTTSANTYKFD-UHFFFAOYSA-N
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Description

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of azepinoquinazolines, which are characterized by a fused ring system containing nitrogen atoms. The presence of iodine and sulfur in its structure further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione typically involves the following steps:

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Azides, nitriles.

Scientific Research Applications

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione stands out due to the presence of both iodine and thione groups, which enhance its reactivity and potential for diverse chemical and biological applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

65533-99-5

Molecular Formula

C13H13IN2S

Molecular Weight

356.23 g/mol

IUPAC Name

2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-12-thione

InChI

InChI=1S/C13H13IN2S/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2

InChI Key

XDWKTTSANTYKFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)I)C(=S)N2CC1

Origin of Product

United States

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